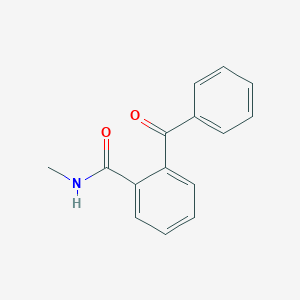

2-benzoyl-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32557-55-4 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-benzoyl-N-methylbenzamide |

InChI |

InChI=1S/C15H13NO2/c1-16-15(18)13-10-6-5-9-12(13)14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18) |

InChI Key |

PVIBFBFCLHOUNR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-benzoyl-N-methylbenzamide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-benzoyl-N-methylbenzamide, a molecule of interest to researchers and professionals in the field of drug development and organic chemistry. This document details a plausible synthetic route and outlines the key analytical techniques for its characterization, presenting data in a clear and accessible format.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic acyl substitution of 2-benzoylbenzoyl chloride with methylamine. This reaction, a common method for amide formation, proceeds by the attack of the nucleophilic methylamine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding N-methylamide and hydrochloric acid. The hydrochloric acid is typically neutralized by the excess amine or by the addition of a base.

Experimental Protocol

Materials:

-

2-benzoylbenzoyl chloride

-

Methylamine (40% solution in water or as a gas)

-

Pyridine or an aqueous base (e.g., sodium hydroxide)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Apparatus for filtration and solvent evaporation

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzoylbenzoyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of methylamine in dichloromethane or bubble methylamine gas through the solution with vigorous stirring. Alternatively, an aqueous solution of methylamine can be used in a biphasic system with a phase transfer catalyst, or the reaction can be carried out in the presence of a base like pyridine.[1][2][3][4][5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, wash the reaction mixture with water and brine to remove any unreacted methylamine and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for elucidating the structure of the molecule by identifying the different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 - 3.1 | d | 3H | N-CH₃ |

| ~ 6.5 - 6.8 | br s | 1H | N-H |

| ~ 7.2 - 7.9 | m | 9H | Aromatic protons |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 26 | N-CH₃ |

| ~ 125 - 140 | Aromatic carbons |

| ~ 167 | Amide C=O |

| ~ 195 | Ketone C=O |

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 1680 | Strong | Ketone C=O stretch |

| ~ 1640 | Strong | Amide C=O stretch (Amide I band) |

| ~ 1530 | Medium | N-H bend (Amide II band) |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretches |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 239 | [M]⁺ (Molecular ion) |

| 208 | [M - CH₃NH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 2. brainly.com [brainly.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. brainly.com [brainly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to 2-benzoyl-N-methylbenzamide (CAS: 32557-55-4)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-benzoyl-N-methylbenzamide, with the CAS number 32557-55-4, is a chemical compound primarily recognized as a potential impurity in the manufacturing of Nefopam, a centrally acting non-opioid analgesic. While the pharmacological profile of Nefopam is well-documented, specific biological data and in-depth studies on this compound are notably scarce in publicly available scientific literature. This guide aims to consolidate the existing chemical and structural information for this compound and to provide a framework for its synthesis and analysis, drawing from methodologies applied to structurally similar benzamides. The absence of comprehensive biological data necessitates a focus on its chemical properties and the context of its occurrence as a related substance to an active pharmaceutical ingredient.

Chemical and Physical Properties

This compound is a benzamide derivative with a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol .[][2] Its structure features a central benzamide moiety with a methyl group on the amide nitrogen and a benzoyl substituent at the 2-position of the benzoyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32557-55-4 | [][2] |

| Molecular Formula | C₁₅H₁₃NO₂ | [][2] |

| Molecular Weight | 239.27 g/mol | [][2] |

| IUPAC Name | This compound | N/A |

| SMILES | CNC(=O)c1ccccc1C(=O)c2ccccc2 | [] |

| InChIKey | PVIBFBFCLHOUNR-UHFFFAOYSA-N | [] |

Synthesis and Characterization

Putative Synthesis Pathway

A plausible synthetic route would involve the acylation of N-methyl-2-aminobenzophenone with benzoyl chloride or the reaction of 2-benzoylbenzoyl chloride with methylamine. The former is depicted in the workflow below.

Caption: Putative synthesis workflow for this compound.

Experimental Protocol: General Acylation of an Amine

The following is a generalized protocol for the acylation of an amine with an acyl chloride, which could be adapted for the synthesis of this compound.

-

Dissolution: Dissolve N-methyl-2-aminobenzophenone (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

While specific spectral data for this compound is not widely published, characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methyl, benzoyl, and benzamide protons and carbons, and their respective chemical environments.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the amide and ketone functional groups.

Biological Context and Potential Significance

The primary context for this compound in the scientific literature is as a potential impurity of Nefopam. Nefopam is a non-opioid analgesic that is thought to exert its effects through the inhibition of serotonin, norepinephrine, and dopamine reuptake.

Given the structural similarity to Nefopam, there is a theoretical possibility that this compound could interact with monoamine transporters, however, no experimental data has been published to support this. The pharmacological and toxicological profiles of this impurity have not been characterized.

The diagram below illustrates the established signaling pathway of the parent compound, Nefopam, for contextual understanding.

Caption: Mechanism of action of the parent compound, Nefopam.

Conclusion and Future Directions

This compound remains a poorly characterized compound. Its primary relevance is in the context of pharmaceutical manufacturing and quality control as a potential impurity of Nefopam. There is a clear need for further research to elucidate its synthesis, and more importantly, to determine its pharmacological and toxicological properties. Such studies would be crucial for a comprehensive risk assessment of Nefopam-related impurities and could potentially reveal novel biological activities. Future research should focus on the targeted synthesis and subsequent biological screening of this molecule.

References

An In-depth Technical Guide on the Mechanism of Action of Benzamide Analogs: A Case Study on N-benzoyl-2-hydroxybenzamides

Disclaimer: Extensive research has revealed a lack of specific data regarding the mechanism of action for 2-benzoyl-N-methylbenzamide . Therefore, this technical guide will focus on the closely related and well-characterized class of compounds, N-benzoyl-2-hydroxybenzamides , to provide a comprehensive overview of the anti-protozoal mechanism of action within this chemical family. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

N-benzoyl-2-hydroxybenzamides have emerged as a potent class of compounds with significant in vitro and in vivo efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2] These compounds have been shown to act in the low nanomolar range.[1][2] The primary mechanism of action involves the disruption of the parasite's unique secretory pathway, a critical process for its survival and pathogenesis.[1] This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Disruption of the Parasite Secretory Pathway

The anti-protozoal activity of N-benzoyl-2-hydroxybenzamides is attributed to their ability to interfere with the secretory pathway of Toxoplasma gondii. This pathway is responsible for the trafficking of proteins to specialized organelles crucial for the parasite's lifecycle, including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuole (PLV).[1]

Genome-wide investigations have identified adaptin-3β , a large protein component of the secretory protein complex, as a key factor in the mechanism of resistance to N-benzoyl-2-hydroxybenzamides.[1] This suggests that adaptin-3β, or a process it is involved in, is a likely target of these compounds. Treatment with N-benzoyl-2-hydroxybenzamides leads to observable alterations in the morphology and function of the parasite's secretory organelles.[1]

Quantitative Data: In Vitro Efficacy

A series of N-benzoyl-2-hydroxybenzamide derivatives have been synthesized and evaluated for their anti-protozoal activity. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds against various protozoan parasites.

| Compound | T. b. rhodesiense IC50 (µg/mL) | T. cruzi IC50 (µg/mL) | L. donovani IC50 (µg/mL) | P. falciparum (K1) IC50 (µg/mL) | L6 (Rat Myoblast) IC50 (µg/mL) |

| 1a | >30 | >30 | 1.3 | 0.083 | >30 |

| 1d | 1.8 | 6.5 | 0.09 | 0.12 | 16 |

| 1r | 0.63 | 14 | 2.8 | 0.004 | 36 |

| 4b | 0.63 | 14 | 2.8 | 1.9 | 39 |

| Chloroquine | - | - | - | 0.11 | - |

| Data sourced from Stec et al., 2012.[3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of N-benzoyl-2-hydroxybenzamides.

Fluorescent Parasite Screen for Toxoplasma gondii

This assay is utilized for high-throughput screening of compounds for anti-protozoal activity.

-

Parasite Strain: Toxoplasma gondii tachyzoites expressing a fluorescent protein (e.g., YFP).

-

Host Cells: Human foreskin fibroblasts (HFFs) are cultured to confluence in 96-well or 384-well plates.

-

Infection: Host cells are infected with fluorescent tachyzoites.

-

Compound Addition: Test compounds are added to the wells at various concentrations.

-

Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for parasite proliferation.

-

Readout: The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence compared to untreated controls indicates inhibition of parasite growth.

[3H]Uracil Incorporation Assay

This assay provides a quantitative measure of parasite viability, as T. gondii incorporates uracil while mammalian host cells do not.[4]

-

Infection and Treatment: Similar to the fluorescent screen, HFFs are infected with tachyzoites and treated with test compounds.

-

Radiolabeling: [3H]Uracil is added to the culture medium.

-

Incubation: Plates are incubated to allow for the incorporation of the radiolabel by viable parasites.

-

Harvesting: Cells are harvested, and the unincorporated [3H]uracil is washed away.

-

Scintillation Counting: The amount of incorporated [3H]uracil is quantified using a scintillation counter. A reduction in counts per minute (CPM) relative to untreated controls indicates a decrease in parasite viability.

Insertional Mutagenesis for Target Identification

This technique is used to identify genes that, when disrupted, confer resistance to a drug, thereby suggesting the gene product is involved in the drug's mechanism of action.[5][6][7]

-

Mutagenesis: A population of T. gondii is subjected to random DNA insertion (mutagenesis), often using a plasmid containing a selectable marker.

-

Drug Selection: The mutagenized parasite population is cultured in the presence of the test compound (e.g., an N-benzoyl-2-hydroxybenzamide).

-

Isolation of Resistant Clones: Parasites that survive and replicate are those that have acquired a mutation conferring resistance. These are isolated and cloned.

-

Gene Identification: The genomic DNA of the resistant clones is analyzed to identify the site of the DNA insertion. The disrupted gene is then a candidate for the drug's target or a component of the target pathway. In the case of N-benzoyl-2-hydroxybenzamides, this method led to the identification of adaptin-3β.[1]

Conclusion

The investigation into N-benzoyl-2-hydroxybenzamides provides a compelling case study for a targeted anti-protozoal mechanism. By disrupting the parasite-specific secretory pathway, likely through interaction with the adaptin-3β complex, these compounds exhibit potent and selective activity against Toxoplasma gondii. The detailed experimental protocols and quantitative data presented herein offer a solid foundation for further research into this class of compounds and for the development of novel anti-parasitic therapeutics. While the specific mechanism of This compound remains to be elucidated, the findings for its hydroxylated analog suggest a promising area for future investigation.

References

- 1. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. An insertional trap for coditional gene expression in Toxoplasma gondii: identification of TAF250 as an essential gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tagging genes and trapping promoters in Toxoplasma gondii by insertional mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Benzoyl-N-methylbenzamide: A Technical Overview

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity of 2-benzoyl-N-methylbenzamide. This document, therefore, provides an in-depth analysis of the potential biological activities of this compound by examining the activities of structurally related benzoylbenzamide and N-methylbenzamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.

Introduction

Benzamide and its derivatives are a versatile class of compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antifungal, antitumor, and insecticidal properties. The core structure, consisting of a benzene ring attached to an amide functional group, serves as a valuable scaffold for the design of novel therapeutic agents. This guide explores the potential biological activities of this compound by summarizing the known activities of its structural analogs.

Potential Biological Activities based on Structural Analogs

The biological activity of benzamide derivatives is largely influenced by the nature and position of substituents on the benzoyl and amine moieties. Based on the available literature for related compounds, this compound could potentially exhibit the following activities:

-

Antimicrobial and Antifungal Activity: Various N-substituted benzamide derivatives have demonstrated significant activity against a range of bacterial and fungal strains. For instance, certain synthesized benzamide derivatives have shown good antibacterial activities against B. subtilis and E. coli.[1]

-

Antitumor Activity: A number of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activities against several cancer cell lines.[2] These compounds bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.

-

Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have been reported to be active against several protozoan parasites, including P. falciparum, T. cruzi, and L. donovani.[3]

-

Insecticidal and Larvicidal Activity: Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good larvicidal activities against mosquito larvae and fungicidal activities against various fungi.[4][5]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of some representative benzamide derivatives. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Class | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |

| N-benzylbenzamide derivatives | Various cancer cell lines | Antiproliferative | IC50 | 12 to 27 nM | [2] |

| N-Benzoyl-2-hydroxybenzamides | P. falciparum (K1 strain) | Antimalarial | - | 21-fold more active than chloroquine | [3] |

| N-Benzamide derivatives | B. subtilis | Antibacterial | MIC | 6.25 µg/mL | [1] |

| N-Benzamide derivatives | E. coli | Antibacterial | MIC | 3.12 µg/mL | [1] |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Larvicidal | Activity at 10 mg/L | 100% | [5] |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinereal | Fungicidal | Inhibitory Activity at 50 mg/L | 90.5% | [5] |

Exemplary Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for structurally similar compounds. These protocols can serve as a reference for designing experiments to evaluate the biological activity of this compound.

4.1. Antibacterial Activity Assay (Disc Diffusion Technique)

This protocol is based on the methodology used to test the antibacterial activity of N-benzamide derivatives.[1]

-

Preparation of Inoculum: A loopful of the test bacteria (B. subtilis or E. coli) is inoculated into 5 mL of nutrient broth and incubated at 37°C for 24 hours.

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

-

Inoculation of Plates: The sterile agar plates are inoculated with the bacterial suspension using a sterile cotton swab to ensure a uniform lawn of bacteria.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

4.2. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines, as would be relevant for evaluating potential antitumor activity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating the biological activity of benzamide derivatives.

Caption: Potential mechanism of antitumor activity via tubulin polymerization inhibition.

Caption: A generalized workflow for screening the biological activity of a novel compound.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 2-benzoyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 2-benzoyl-N-methylbenzamide is publicly available. This guide synthesizes known information for the target compound, incorporates data from the closely related analog, 2-benzoyl-N,N-diethylbenzamide, and provides established, state-of-the-art methodologies for its comprehensive physicochemical characterization.

Introduction

This compound is a small molecule of interest within organic synthesis and medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its potential application in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and shelf-life. This document provides a summary of available data and detailed experimental protocols for the comprehensive evaluation of these critical parameters.

Physicochemical Properties

A summary of the known and computed physicochemical properties for this compound and its diethyl analog are presented below.

| Property | This compound | 2-benzoyl-N,N-diethylbenzamide |

| Molecular Formula | C₁₅H₁₃NO₂ | C₁₉H₂₁NO₂ |

| Molecular Weight | 239.27 g/mol | 295.38 g/mol |

| CAS Number | 32557-55-4 | 24833-46-4 |

| LogP (Octanol/Water) | 2.09 (predicted) | Not Available |

| Melting Point | Not Available | Form I: Not Recorded, Form II: 51.2 °C, Another reported form: 76-77 °C |

| Polymorphism | Not Studied | At least four polymorphic forms have been identified (Forms I, II, III, IV) |

Solubility Profile

| Solvent | Solubility of 2-benzoyl-N,N-diethylbenzamide (at room temperature) |

| Acetone | Soluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Dichloromethane | Soluble |

| Heptane | Sparingly Soluble / Insoluble |

| Hexane:Chloroform (1:1) | Soluble |

Stability Profile

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of the analog, 2-benzoyl-N,N-diethylbenzamide (Form II), indicate that the compound is thermally stable at room temperature and upon heating to its melting point of 51.2 °C.[1] No significant degradation was observed below the boiling point in these studies.

Chemical Stability

The primary pathway for the chemical degradation of benzamides is typically hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and amine.[2][3] The stability of this compound in aqueous solutions at various pH values has not been experimentally determined but is a critical parameter to assess.

Experimental Protocols

The following section details robust, standardized protocols for determining the solubility and stability of this compound.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation development.[4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.

-

Analysis: Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]

-

Calculation: Construct a calibration curve using standards of known concentrations to calculate the solubility in µg/mL or mM.

Kinetic Solubility Assessment (High-Throughput Nephelometry)

This assay is useful in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution, which mimics many biological screening conditions.[4][6]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix rapidly. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a laser nephelometer, which detects scattered light from suspended particles.[6]

-

Determination: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, allowing for the determination of melting point, phase transitions, and decomposition temperature.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 3-10 mg) of this compound into a TGA or DSC pan.[1]

-

TGA Protocol:

-

Place the sample in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).[1]

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.

-

-

DSC Protocol:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the differential heat flow. Endothermic peaks typically correspond to melting or other phase transitions, while exothermic peaks can indicate decomposition.

-

Chemical Stability (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as outlined in ICH guidelines.[9]

Methodology:

-

Stress Conditions: Expose solutions of this compound (e.g., in a mixture of acetonitrile and water) to a variety of stress conditions:

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation.

-

Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Identify and characterize any significant degradation products using mass spectrometry (MS) data.

-

Ensure chromatographic peak purity of the parent compound peak to validate the analytical method.

-

Photostability Assessment

Photostability testing is crucial to determine if the compound is sensitive to light exposure, which can dictate packaging and handling requirements.[11]

Methodology:

-

Sample Preparation: Expose the solid powder of this compound and a solution of the compound to a light source. A control sample should be wrapped in aluminum foil to shield it from light.

-

Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guideline requirements (providing both cool white fluorescent and near-UV light).[9] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

Analysis: After exposure, compare the irradiated samples to the dark control. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive assessment of a novel compound's solubility and stability, from initial screening to in-depth characterization.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. rheolution.com [rheolution.com]

- 7. particletechlabs.com [particletechlabs.com]

- 8. iitk.ac.in [iitk.ac.in]

- 9. ICH Official web site : ICH [ich.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

exploring the chemical space of benzoylbenzamides

An In-depth Technical Guide to the Chemical Space of Benzoylbenzamides for Researchers, Scientists, and Drug Development Professionals.

Introduction

The benzoylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its fundamental structure consists of two benzamide moieties linked through an amide bond. This arrangement provides a versatile framework that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize pharmacological properties. Benzoylbenzamide derivatives have demonstrated a remarkable range of activities, engaging with a variety of biological targets and showing therapeutic potential in oncology, immunology, infectious diseases, and metabolic disorders. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action associated with this important chemical class.

Synthetic Strategies for Benzoylbenzamide Derivatives

The construction of the benzoylbenzamide core and its analogues is typically achieved through standard amide bond formation reactions. The most common and direct method involves the acylation of an aminobenzamide or a substituted aniline with a benzoyl chloride derivative.

A primary synthetic route involves the reaction of salicylamide with various substituted benzoyl chlorides in a suitable solvent, such as pyridine, often under reflux conditions. This method is widely used for generating libraries of N-benzoyl-2-hydroxybenzamides for screening purposes[1]. Alternative approaches include the reaction of benzoyl chloride with liquid ammonia, which serves as both the reactant and the solvent, to produce the parent benzamide structure[2][3]. More advanced methods for amide bond formation, such as those using coupling reagents or catalytic systems, have also been employed to overcome challenges associated with less reactive starting materials or to improve yields[4].

Structure-Activity Relationships (SAR) and Pharmacological Data

The pharmacological profile of benzoylbenzamide derivatives is highly dependent on the substitution patterns on both aromatic rings. SAR studies have been crucial in identifying key structural features that govern potency and selectivity for various biological targets.

Anticancer and Antimitotic Activity

A significant area of investigation for benzoylbenzamides is in oncology, particularly as tubulin polymerization inhibitors. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Key SAR Insights: Modifications on the N-benzyl group and the benzamide ring have led to the discovery of highly potent derivatives. For example, compound 20b from a series of N-benzylbenzamides showed remarkable antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range[5]. The introduction of a phosphate group to create a water-soluble prodrug (20b-P ) significantly improved the safety profile and in vivo efficacy in a mouse allograft model[5].

| Compound | Target Cancer Cell Line | IC50 (nM)[5] |

| 20b | Various | 12 - 27 |

| 20b-P | H22 (in vivo) | Significant tumor growth inhibition |

Immunomodulatory Activity

Benzoylbenzamide derivatives have been explored as inhibitors of the voltage-gated potassium channel Kv1.3, a key regulator of T-cell activation and a therapeutic target for autoimmune diseases[6].

-

Key SAR Insights: SAR studies on a series of benzamide-based Kv1.3 inhibitors revealed that the stereochemistry and nature of substituents on a central scaffold (e.g., tetrahydropyran or cyclohexane) are critical for activity. In a hydroxy series, cis-isomers were more potent, while in a carbamate series, trans-isomers generally showed higher potency, with some analogues achieving sub-micromolar IC50 values[6].

| Compound | Target | IC50 (nmol L-1)[6] |

| trans-18 | Kv1.3 Channel | 122 |

| trans-16 | Kv1.3 Channel | 166 |

Antiprotozoal Activity

N-benzoyl-2-hydroxybenzamides have shown promising activity against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum[1].

-

Key SAR Insights: Modifications at three sites—the phenol ring (A), the 4-substituted phenyl ring (B), and the imide linker—were explored to improve potency and metabolic stability[1]. The binding site for these compounds on their parasite target appears to be a large hydrophobic pocket that favors branched alkyl substituents and electron-donating groups on the B ring. Compound 1r was found to be 21-fold more active than the standard antimalarial drug chloroquine against the K1 P. falciparum isolate[1].

| Compound | Target Organism | IC50 (µM)[1] |

| 1d | L. donovani | 0.16 |

| 1r | P. falciparum (K1) | 0.009 |

| Chloroquine | P. falciparum (K1) | 0.19 |

Metabolic Disease Targets

Benzoylbenzamides have been investigated as activators of glucokinase (GK), a key enzyme in glucose metabolism, for the treatment of type 2 diabetes[7][8]. They have also been developed as inhibitors of cholesteryl ester transfer protein (CETP), a target for raising HDL cholesterol levels[9].

-

Key SAR Insights (GK Activators): A series of derivatives were synthesized using a privileged-fragment-merging strategy. Compounds 5 and 16b were identified as potent GK activators with EC50 values of 28.3 and 44.8 nM, respectively, although they showed unfavorable pharmacokinetic profiles[8].

-

Key SAR Insights (CETP Inhibitors): In a series of ten benzyl benzamides, compound 8j exhibited the best CETP inhibition, with an IC50 value of 1.3 µM. Docking studies suggested that these compounds fit within a hydrophobic binding cleft of the CETP protein[9].

| Compound | Target | Potency[8][9] |

| 5 | Glucokinase | EC50 = 28.3 nM |

| 16b | Glucokinase | EC50 = 44.8 nM |

| 8j | CETP | IC50 = 1.3 µM |

Biological Activities and Mechanisms of Action

The diverse biological activities of benzoylbenzamides stem from their ability to interact with a wide array of protein targets. The following sections detail some of the key mechanisms and associated signaling pathways.

Glucokinase Activation

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin secretion and hepatic glucose uptake. Benzoylbenzamide-based GK activators bind to an allosteric site on the enzyme, increasing its affinity for glucose and promoting a conformational change that enhances its catalytic activity. This leads to increased insulin secretion and reduced hepatic glucose output, helping to control hyperglycemia in type 2 diabetes[7][10].

Caption: Glucokinase activation pathway in pancreatic β-cells by benzoylbenzamide derivatives.

Inhibition of Parasite Secretory Pathway

Certain N-benzoyl-2-hydroxybenzamides exert their antiprotozoal effect by disrupting a unique secretory pathway in parasites like Toxoplasma gondii. The mechanism of resistance to these compounds has been linked to the adaptin-3β protein, a component of a secretory protein complex. Treatment with these compounds alters the formation and function of key secretory organelles, including micronemes, rhoptries, and acidocalcisomes, which are essential for parasite motility, invasion, and survival within the host cell.

Caption: Disruption of the parasite secretory pathway by N-benzoyl-2-hydroxybenzamides.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of benzoylbenzamide derivatives.

General Synthesis of N-Benzoyl-2-hydroxybenzamides

This protocol is adapted from the synthesis of N-benzoyl-2-hydroxybenzamides with antiprotozoal activity[1].

-

Starting Materials: Salicylamide (1 equivalent) and the desired substituted benzoyl chloride (1.1 equivalents).

-

Solvent: Anhydrous pyridine.

-

Procedure: a. Dissolve salicylamide in anhydrous pyridine in a round-bottom flask equipped with a reflux condenser. b. Add the substituted benzoyl chloride dropwise to the solution. c. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water or dilute HCl to precipitate the product. e. Filter the crude solid product using a Buchner funnel. f. Wash the solid with cold water to remove residual pyridine hydrochloride.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure N-benzoyl-2-hydroxybenzamide[1].

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

In Vitro Biological Assays

The following is a generalized workflow for evaluating the biological activity of newly synthesized benzoylbenzamide compounds.

Caption: General experimental workflow for the evaluation of benzoylbenzamide derivatives.

Antiprotozoal Assay Protocol (General) [1]

-

Parasite Culture: Maintain cultures of the target protozoan parasite (e.g., P. falciparum, L. donovani) under standard in vitro conditions.

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and create serial dilutions to achieve the desired final concentrations.

-

Assay Plate Setup: Add the parasite culture to 96-well microtiter plates. Add the diluted test compounds to the wells. Include positive controls (standard drug) and negative controls (vehicle only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under appropriate conditions (temperature, CO₂ atmosphere).

-

Viability Assessment: Determine parasite viability using a suitable method, such as:

-

P. falciparum: Use a SYBR Green I-based fluorescence assay to quantify parasite DNA, which correlates with parasite proliferation.

-

L. donovani: Use a resazurin-based assay (AlamarBlue), where viable cells reduce resazurin to the fluorescent resorufin.

-

-

Data Analysis: Measure the signal (e.g., fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.

Conclusion

The benzoylbenzamide scaffold represents a highly fruitful starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability allows for extensive derivatization, enabling fine-tuning of activity against a wide range of biological targets. The successful development of potent and selective modulators for targets in cancer, autoimmune disorders, infectious diseases, and metabolic conditions highlights the chemical versatility of this core structure. Future exploration of the benzoylbenzamide chemical space, aided by computational modeling and innovative synthetic strategies, is poised to deliver the next generation of drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalconference.info [globalconference.info]

- 3. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Characterization of 2-benzoyl-N-methylbenzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-benzoyl-N-methylbenzamide, a compound of interest in pharmaceutical and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established methods for structurally similar compounds, such as benzophenones and benzamides, and serve as a comprehensive guide for purity determination, identification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reverse-phase HPLC method is generally suitable for this compound due to its aromatic and moderately polar nature.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a general method that can be optimized for specific analytical needs.

1. Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler and data acquisition software

2. Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Trifluoroacetic acid (TFA) or Formic acid (for mass spectrometry compatible methods)

-

This compound reference standard

3. Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 15 minutes.[1][2] The aqueous phase can be acidified with 0.1% TFA or formic acid to improve peak shape.[3]

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV detection at 254 nm, where the benzoyl and benzamide chromophores exhibit strong absorbance.[2]

5. Data Analysis:

-

The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantification, a calibration curve should be constructed using a series of known concentrations of the reference standard.

Quantitative Data Summary (Representative)

The following table provides representative HPLC parameters. Actual retention times will need to be determined experimentally.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | 5 - 15 minutes (to be determined) |

HPLC Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the identity of this compound.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler and data acquisition software

2. Reagents:

-

A suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

This compound reference standard

3. Sample Preparation:

-

Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

-

Ensure the sample is completely dissolved before injection.

4. GC-MS Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (split or splitless mode, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp to 280 °C at a rate of 10 °C/min

-

Hold at 280 °C for 10 minutes

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C[5]

-

5. Data Analysis:

-

The identity of the compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Impurities can be identified by searching their mass spectra against a library (e.g., NIST).

Quantitative Data Summary (Representative)

The following table provides representative GC-MS parameters. The retention time and mass fragmentation pattern are predictive and require experimental verification.

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 239 |

| Expected Key Fragments | m/z 105 (benzoyl), 134 (N-methylbenzamide moiety) |

GC-MS Logical Relationship Diagram

Caption: Logical flow of the GC-MS characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

2. Reagents:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

3. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

4. NMR Acquisition Parameters:

-

¹H NMR:

-

Standard pulse program

-

Sufficient number of scans to achieve a good signal-to-noise ratio

-

-

¹³C NMR:

-

Proton-decoupled pulse program

-

Longer acquisition time and more scans may be required due to the lower natural abundance of ¹³C.

-

5. Data Analysis:

-

Chemical shifts (δ), coupling constants (J), and integration values of the proton signals are used to assign the protons to their respective positions in the molecule.

-

The chemical shifts of the carbon signals in the ¹³C NMR spectrum provide information about the carbon skeleton.

Expected NMR Data

Based on the structure of this compound and data from similar compounds, the following are expected chemical shifts.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.9 - 3.1 | Doublet | N-CH₃ |

| ¹H | ~ 6.5 - 6.8 (broad) | Singlet | N-H |

| ¹H | ~ 7.2 - 7.9 | Multiplet | Aromatic Protons |

| ¹³C | ~ 26 - 27 | - | N-CH₃ |

| ¹³C | ~ 127 - 138 | - | Aromatic Carbons |

| ¹³C | ~ 167 - 169 | - | Amide Carbonyl (C=O) |

| ¹³C | ~ 195 - 198 | - | Ketone Carbonyl (C=O) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule.

Experimental Protocol: FT-IR Analysis

1. Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

-

For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

3. Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum should be collected prior to the sample spectrum.

4. Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands for a secondary amide.[6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 1680 | C=O Stretch (Ketone) | Benzophenone |

| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |

| ~ 3060 | C-H Stretch (Aromatic) | Aromatic Ring |

| ~ 1600, 1450 | C=C Stretch (Aromatic) | Aromatic Ring |

Analytical Techniques Relationship Diagram

Caption: Relationship between analytical techniques and the information obtained.

References

- 1. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

- 3. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Benzoyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-N-methylbenzamide is a chemical compound of interest in pharmaceutical and chemical research. Its structure, incorporating both a benzophenone and a benzamide moiety, necessitates a reliable and accurate analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such organic molecules.

This document provides a detailed protocol for a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be robust, specific, and suitable for routine analysis in a research or quality control setting. The provided parameters are based on established methods for structurally related compounds, including benzophenone and N-methylbenzamide derivatives.[1][2][3] It is important to note that this method should be fully validated in the user's laboratory to ensure its suitability for the intended application.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Methanol (HPLC grade).

-

Reagents: Formic acid (analytical grade).

-

Standards: this compound reference standard of known purity.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 25 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A: 30% B) to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the system suitability should be verified. Inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Presentation

The following tables summarize the expected quantitative data from a method validation study. Note: This is example data and should be generated by the user during method validation.

Table 1: System Suitability Results (Example Data)

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 10.2 | 550123 | 1.1 | 5100 |

| 2 | 10.2 | 551234 | 1.1 | 5150 |

| 3 | 10.3 | 549876 | 1.2 | 5050 |

| 4 | 10.2 | 552345 | 1.1 | 5200 |

| 5 | 10.3 | 550567 | 1.2 | 5100 |

| Mean | 10.24 | 550829 | 1.14 | 5120 |

| %RSD | 0.49% | 0.18% | - | - |

Table 2: Method Validation Parameters (Example Data)

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for this HPLC method.

Caption: HPLC analysis workflow from preparation to reporting.

Caption: Logical flow for HPLC method development and validation.

References

- 1. Separation of N-Methylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of 2-benzoyl-N-methylbenzamide and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant in vitro assays for evaluating the biological activity of 2-benzoyl-N-methylbenzamide and structurally similar benzamide derivatives. The following protocols are compiled from established methodologies and are intended to serve as a starting point for your experimental design. Optimization for the specific compound and biological system is recommended.

Antiproliferative and Cytotoxicity Assays

A fundamental step in the evaluation of a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Quantitative Data Summary: Antiproliferative Activity of Benzamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzamide derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 4-Methylbenzamide Derivatives | K562 (Leukemia) | 2.27 - 2.53 | [1] |

| 4-Methylbenzamide Derivatives | HL-60 (Leukemia) | 1.42 - 1.52 | [1] |

| 4-Methylbenzamide Derivatives | OKP-GS (Renal Carcinoma) | 4.56 | [1] |

| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [2] |

| Benzimidazole Derivatives | DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [2] |

| N-(phenylcarbamoyl)benzamide | HeLa (Cervical Cancer) | 0.8 mM (IC₈₀) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Workflow Diagram: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assays

Many benzamide derivatives exhibit their biological effects by inhibiting specific enzymes. The following section provides a general protocol for an enzyme inhibition assay and a summary of reported inhibitory activities for related compounds.

Quantitative Data Summary: Enzyme Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| N′-phenylbenzohydrazide | Tyrosinase | 10.5 | [4] |

| N-(benzoyloxy)benzamide | Tyrosinase | 2.5 | [4] |

| Sulfamoyl benzamide derivative (3i) | h-NTPDase1 | 2.88 ± 0.13 | [5] |

| Sulfamoyl benzamide derivative (3i) | h-NTPDase3 | 0.72 ± 0.11 | [5] |

| Sulfamoyl benzamide derivative (2d) | h-NTPDase8 | 0.28 ± 0.07 | [5] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes by using the appropriate substrate and detection method.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Test compound (this compound) dissolved in DMSO

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

-

Positive control inhibitor

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Kinetic or Endpoint Measurement: Measure the product formation over time (kinetic assay) or after a fixed incubation time (endpoint assay) using a plate reader. The detection method will depend on the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Logical Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Antimicrobial Assays

Benzamide derivatives have also been investigated for their antimicrobial properties. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Quantitative Data Summary: Antimicrobial Activity of Benzamide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-Benzamide Derivative (5a) | B. subtilis | 6.25 | [6][7] |

| N-Benzamide Derivative (5a) | E. coli | 3.12 | [6][7] |

| N-Benzamide Derivative (6b) | E. coli | 3.12 | [6][7] |

| N-Benzamide Derivative (6c) | B. subtilis | 6.25 | [6][7] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., gentamicin, ampicillin)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a growth control (medium + inoculum, no compound), a sterility control (medium only), and a positive control (medium + inoculum + standard antibiotic).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram: Broth Microdilution Assay

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Benzoyl-N-methylbenzamide and Derivatives in Medicinal Chemistry

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While "2-benzoyl-N-methylbenzamide" itself is a specific chemical entity, its broader structural class and its derivatives have garnered significant interest in drug discovery. These compounds have been investigated for a range of therapeutic applications, from neuroleptic agents to potent antitumor drugs. This document provides an overview of the medicinal chemistry applications, experimental protocols, and key data related to benzamide derivatives, with a particular focus on N-benzylbenzamide analogues that have shown promise as tubulin polymerization inhibitors.

Medicinal Chemistry Applications

The applications of benzamide derivatives are diverse. Historically, substituted benzamides have been developed as dopamine D2 receptor antagonists for the treatment of psychosis. More recently, research has expanded into oncology, with derivatives of the benzamide scaffold demonstrating potent cytotoxic effects against various cancer cell lines.

One of the most promising recent applications is the development of N-benzylbenzamide derivatives as inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[1] The structural backbone of this compound serves as a foundational scaffold from which these more complex and potent derivatives are designed. Other related structures, such as 2-benzoylaminothiobenzamides, have been synthesized as precursors to quinazoline-4-thiones, which are also known for their pharmacological activities.[2]

Key Therapeutic Areas:

-

Oncology: Inhibition of tubulin polymerization for the treatment of various cancers.[1]

-

Neuropsychiatry: Development of neuroleptic agents.[3]

-

Antimicrobial Research: Some thiourea-containing benzamide derivatives have shown antimicrobial properties.[4]

Quantitative Data

The following table summarizes the in vitro anti-proliferative activities of a lead N-benzylbenzamide derivative, compound 20b , against a panel of human cancer cell lines.[1] This data highlights the potent cytotoxic effects of this class of compounds.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 12 |

| HCT-116 | Colon Carcinoma | 15 |

| A549 | Lung Carcinoma | 27 |

| HeLa | Cervical Carcinoma | 13 |

Experimental Protocols

Protocol 1: General Synthesis of N-Benzylbenzamide Derivatives

This protocol describes a general method for the synthesis of N-benzylbenzamide derivatives, which can be adapted for the synthesis of this compound and its analogues. The synthesis typically involves the acylation of an appropriate amine.

Materials:

-

Substituted benzoyl chloride (or benzoic acid activated with a coupling agent)

-

Benzylamine or a substituted benzylamine

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Organic base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve the benzylamine derivative (1.0 eq.) and the organic base (1.2 eq.) in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the substituted benzoyl chloride (1.0 eq.) in the aprotic solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-benzylbenzamide derivative.

Protocol 2: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol outlines the methodology for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SMMC-7721, HCT-116, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-